molecular formula C11H12ClFO2 B14061031 1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one

1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one

Cat. No.: B14061031
M. Wt: 230.66 g/mol
InChI Key: IHHUXPYYOMNQIE-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorophenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-fluorobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone, at a controlled temperature. The reaction proceeds via nucleophilic substitution, where the chloro group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxy and fluorophenyl groups can influence the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-ethoxy-2-fluorophenyl)propan-2-one
  • 1-Chloro-1-(5-methoxy-2-fluorophenyl)propan-2-one
  • 1-Chloro-1-(5-ethoxy-3-fluorophenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one is unique due to the specific positioning of the ethoxy and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and scientific research.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

1-chloro-1-(5-ethoxy-2-fluorophenyl)propan-2-one

InChI

InChI=1S/C11H12ClFO2/c1-3-15-8-4-5-10(13)9(6-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

IHHUXPYYOMNQIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C(C(=O)C)Cl

Origin of Product

United States

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